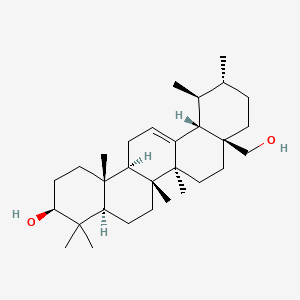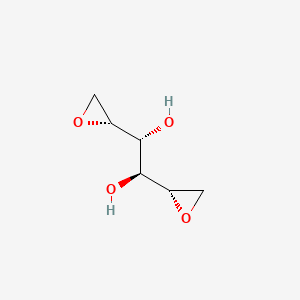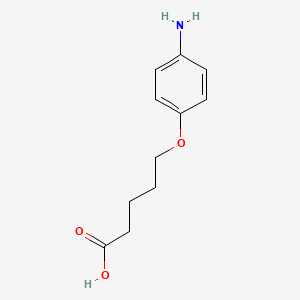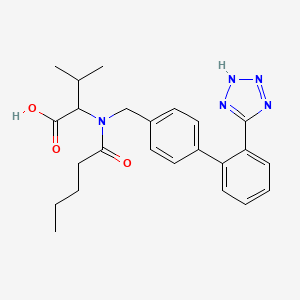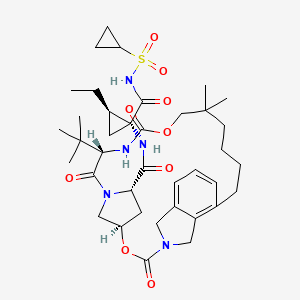
Tetrahydropyranyldiethyleneglycol
概要
説明
Tetrahydropyranyldiethyleneglycol, also known as THP-PEG2-OH, is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of Tetrahydropyranyldiethyleneglycol is C9H18O4 .
Synthesis Analysis
Tetrahydropyranyldiethyleneglycol is synthesized for research use . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular weight of Tetrahydropyranyldiethyleneglycol is 190.24 . It contains a total of 31 atoms; 18 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms .Chemical Reactions Analysis
Tetrahydropyranyldiethyleneglycol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Tetrahydropyranyldiethyleneglycol has a boiling point of 115 °C (Press: 0.75 Torr) and a predicted density of 1.08±0.1 g/cm3 . It is slightly soluble in Chloroform and Methanol . It is a clear, colourless oil .科学的研究の応用
Solvent Effects in Nucleophilic Substitutions
Tetrahydropyran acetals, closely related to Tetrahydropyranyldiethyleneglycol, demonstrate varied selectivities in nucleophilic substitution reactions when promoted by trimethylsilyl trifluoromethanesulfonate, depending on the reaction solvent. Polar solvents favor SN1 products, while nonpolar solvents favor SN2 products. Trichloroethylene, as a solvent, is particularly effective for SN2 products in C- and O-glycosylation reactions (Kendale, Valentín, & Woerpel, 2014).
Polymer Electrolytes
A study focusing on nanocomposite polymer electrolytes based on high molecular weight poly(oxyethylene) (POE) reinforced with cellulose nanoparticles, investigated the use of tetra(ethylene) glycol dimethyl ether (TEGDME) as a plasticizer. This research highlighted the significant impact of TEGDME on the dynamic mechanical behavior and ionic conductivity performances of polymer electrolytes (Samir, Montero Mateos, Alloin, Sanchez, & Dufresne, 2004).
Liquid Crystalline Order in Macrocycles
In a study on ortho-phenylene ethynylene (o-PE) cyclic trimers, branched alkoxy- and/or triethylene glycol (TEG) side chains were used to create novel discotic liquid crystalline properties. This research offers insights into the self-assembly of these macrocycles into various mesophases, showing the potential of electron-rich PE macrocycles in creating ordered materials for nanotechnology applications (Seo et al., 2006).
Aggregation-Induced Emission in Sensing Applications
Tetraphenylethylene (TPE) structures, related to Tetrahydropyranyldiethyleneglycol, have been used in sensing applications due to their aggregation-induced emission (AIE) properties. These structures have shown potential in detecting a range of analytes such as ions, heavy metals, and toxic gases, making them valuable in biomolecular science (La, Bhosale, Jones, & Bhosale, 2018).
作用機序
Target of Action
Tetrahydropyranyldiethyleneglycol (THP-PEG2-OH) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Tetrahydropyranyldiethyleneglycol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Tetrahydropyranyldiethyleneglycol are those involved in the ubiquitin-proteasome system. This system is responsible for protein degradation within cells, a crucial process for maintaining cellular homeostasis . By acting as a linker in PROTACs, Tetrahydropyranyldiethyleneglycol facilitates the degradation of specific target proteins, thereby influencing the associated biochemical pathways .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the resulting PROTAC would depend on the specific ligands used and the target protein .
Result of Action
The result of Tetrahydropyranyldiethyleneglycol’s action is the selective degradation of target proteins within cells . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein .
Action Environment
The action of Tetrahydropyranyldiethyleneglycol, as part of a PROTAC, takes place within the intracellular environment . Factors such as pH, temperature, and the presence of other biomolecules could potentially influence the efficacy and stability of the PROTAC . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(oxan-2-yloxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCUDERUJBARLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339818 | |
| Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2163-11-3 | |
| Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



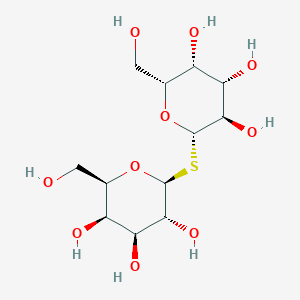
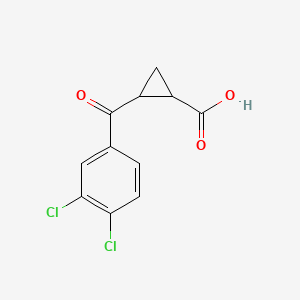
![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)
